Cas no 2680779-71-7 (1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid)

1-Acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid is a specialized heterocyclic compound featuring a pyrrolidine core functionalized with an acetyl group and a thiophene-derived substituent. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical research, particularly as a building block for the synthesis of bioactive molecules. The presence of both carboxylic acid and acetyl functionalities enhances its versatility in derivatization reactions, while the thiophene moiety may contribute to electronic or binding properties in target applications. The compound's well-defined stereochemistry and modular design make it a valuable intermediate for medicinal chemistry, enabling precise structural modifications. Its stability under standard conditions facilitates handling and storage in laboratory settings.
1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid structure
2680779-71-7 structure
Product Name:1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid
CAS No:2680779-71-7
MF:C12H15NO3S
MW:253.317402124405
CID:5649854
PubChem ID:165920019
Update Time:2025-11-01

1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2680779-71-7
    • 1-acetyl-2-[(thiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid
    • EN300-28279522
    • 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid
    • Inchi: 1S/C12H15NO3S/c1-9(14)13-6-3-5-12(13,11(15)16)8-10-4-2-7-17-10/h2,4,7H,3,5-6,8H2,1H3,(H,15,16)
    • InChI Key: YJSQORXWGDFDGQ-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1CC1(C(=O)O)CCCN1C(C)=O

Computed Properties

  • Exact Mass: 253.07726451g/mol
  • Monoisotopic Mass: 253.07726451g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 334
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 85.8Ų

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1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid Related Literature

Additional information on 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid

Professional Introduction to 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic Acid (CAS No: 2680779-71-7)

1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, identified by its CAS number 2680779-71-7, is a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of both acetyl and thiophene moieties, make it a versatile building block for drug discovery and development.

The molecular structure of 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid consists of a pyrrolidine ring substituted with an acetyl group at the 1-position and a thiophenylmethyl group at the 2-position. This arrangement imparts distinct chemical properties that are highly valuable in medicinal chemistry. The pyrrolidine core is known for its stability and compatibility with biological systems, while the thiophene ring contributes to electronic and steric effects that can modulate the compound's interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The compound 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid has emerged as a promising candidate in this endeavor. Its structural motifs are reminiscent of several known pharmacophores that exhibit desirable pharmacological properties, such as binding affinity to specific enzymes and receptors.

One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors. The acetyl group can serve as a point of attachment for further functionalization, allowing chemists to tailor the molecule's properties to target specific biological pathways. For instance, modifications at the acetyl position could enhance solubility or improve metabolic stability, while alterations at the thiophene ring might fine-tune binding interactions.

The role of thiophene derivatives in medicinal chemistry cannot be overstated. Thiophenes are known for their ability to engage with a wide range of biological targets, including enzymes and ion channels. The incorporation of a thiophenylmethyl group into 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid provides a scaffold that can be further modified to achieve desired pharmacological effects. This flexibility makes it an attractive starting point for designing novel drugs.

Recent studies have highlighted the importance of heterocyclic compounds in drug development. Heterocycles, such as pyrrolidine and thiophene, are integral components of many FDA-approved drugs due to their ability to mimic natural biomolecules and interact with biological targets in a specific manner. The compound 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid, with its dual heterocyclic system, represents an excellent example of how these structural features can be leveraged to create innovative therapeutic agents.

The synthesis of 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps include the formation of the pyrrolidine core, followed by functionalization with an acetyl group and a thiophene moiety. Each step must be carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.

In addition to its synthetic appeal, this compound has shown promise in preclinical studies. Researchers have explored its potential as a precursor for various bioactive molecules, including those targeting neurological disorders and inflammatory conditions. The ability to modify its structure allows for rapid screening and optimization, accelerating the drug discovery process.

The growing interest in computational chemistry has also played a significant role in understanding the properties of 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid. Advanced computational methods can predict how this compound will behave in different environments, providing valuable insights into its potential applications. These simulations help researchers design experiments more efficiently and reduce the time required for drug development.

The future prospects for this compound are bright, with ongoing research aimed at expanding its applications in medicine and beyond. As our understanding of biological systems continues to grow, so too will our ability to harness compounds like 1-acetyl-2-(thiophen-2-yl)methylpyrrolidine-2-carboxylic acid for therapeutic purposes. Its unique structural features make it a cornerstone in the quest for novel treatments that address unmet medical needs.

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